2-Fluoro-4-methoxybenzoic acid 2-Fluoro-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 394-42-3
VCID: VC2176270
InChI: InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
SMILES: COC1=CC(=C(C=C1)C(=O)O)F
Molecular Formula: C8H7FO3
Molecular Weight: 170.14 g/mol

2-Fluoro-4-methoxybenzoic acid

CAS No.: 394-42-3

Cat. No.: VC2176270

Molecular Formula: C8H7FO3

Molecular Weight: 170.14 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-methoxybenzoic acid - 394-42-3

CAS No. 394-42-3
Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
IUPAC Name 2-fluoro-4-methoxybenzoic acid
Standard InChI InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Standard InChI Key UPWMPIKNUXTWFP-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)O)F
Canonical SMILES COC1=CC(=C(C=C1)C(=O)O)F

Chemical Properties and Identification

2-Fluoro-4-methoxybenzoic acid is a fluorinated aromatic carboxylic acid characterized by a fluorine atom at the ortho position (position 2) and a methoxy group at the para position (position 4) relative to the carboxylic acid functionality. This structural arrangement contributes to its unique chemical properties and biological activities.

Basic Identification Parameters

The compound has specific identification parameters that distinguish it from similar compounds, as outlined in Table 1.

Table 1: Identification Parameters of 2-Fluoro-4-methoxybenzoic acid

ParameterValue
CAS Number394-42-3
Molecular FormulaC8H7FO3
Formula Weight170.14
Systematic Name2-Fluoro-4-methoxybenzoic acid
Common Synonyms2-Fluoro-p-anisic acid, 4-Carboxy-3-fluoroanisole
InChIInChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
SMILESC(O)(=O)C1=CC=C(OC)C=C1F

Physicochemical Properties

The physical and chemical properties of 2-Fluoro-4-methoxybenzoic acid are crucial for understanding its behavior in various applications and synthesis processes. Table 2 summarizes these properties.

Table 2: Physicochemical Properties of 2-Fluoro-4-methoxybenzoic acid

PropertyValue
Physical FormPowder to crystal
ColorWhite to light yellow to light orange
Melting Point194-198°C
Boiling Point257.8±20.0°C (Predicted)
Density1.307±0.06 g/cm³ (Predicted)
SolubilitySoluble in methanol
pKa3.54±0.10 (Predicted)
Recommended StorageSealed in dry conditions at room temperature

The compound's relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups. Its solubility in methanol suggests moderate polarity, making it compatible with many organic solvents used in pharmaceutical processing .

Synthesis Methods

The synthesis of 2-Fluoro-4-methoxybenzoic acid can be accomplished through various methods, with oxidation of the corresponding aldehyde being a common approach. A well-documented synthesis procedure is outlined below.

Oxidation of 2-Fluoro-4-methoxybenzaldehyde

This method involves the oxidation of 2-fluoro-4-methoxybenzaldehyde using silver oxide in basic conditions:

  • A mixture of Ag₂O (13.5 g, 58.4 mmol), NaOH (19.5 g, 487 mmol), and water (200 mL) is heated to 55°C.

  • 2-Fluoro-4-methoxybenzaldehyde (15 g, 97.4 mmol) is added to this warm mixture.

  • The reaction is stirred for 1 hour, after which the mixture is filtered.

  • The precipitated solids are washed with hot water (10 mL).

  • The filtrate is slowly added to cold (0°C) HCl (5N) with vigorous stirring.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The final product is obtained as a white solid with a yield of 82% and a melting point of 194-196°C .

This synthesis method is efficient, providing a high yield of the desired product with good purity. The reaction proceeds through the oxidation of the aldehyde group to a carboxylic acid using silver oxide as the oxidizing agent in basic conditions.

Biological Activity

Antimicrobial Properties

2-Fluoro-4-methoxybenzoic acid has been identified as a potent antimicrobial agent with activity against various microorganisms. It demonstrates inhibitory effects on the growth of bacteria, fungi, and other microorganisms . This antimicrobial activity is likely due to the presence of both the fluorine atom and the carboxylic acid group, which can interfere with microbial cell wall synthesis or metabolic pathways.

Structure-Activity Relationship

The positioning of the fluorine atom at the ortho position relative to the carboxylic acid group enhances the compound's biological activity. Fluorine substitution generally increases lipophilicity, metabolic stability, and binding affinity to target proteins, which can enhance the efficacy of drugs incorporating this moiety.

Pharmaceutical Applications

ParameterClassification
Hazard CodesXi, Xn
Risk Statements36/37/38-22
Safety Statements26-36-37
Hazard ClassIRRITANT
GHS Signal WordWarning

Health Hazards and Precautionary Measures

The compound can cause specific health effects that require appropriate precautionary measures:

  • Skin irritation (H315)

  • Serious eye irritation (H319)

  • Respiratory irritation (H335)

To mitigate these risks, the following precautionary measures are recommended:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray (P261)

  • If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340)

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)

  • Store locked up (P405)

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